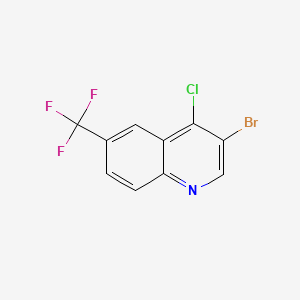

3-Bromo-4-chloro-6-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

3-bromo-4-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-16-8-2-1-5(10(13,14)15)3-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOPQFZALQIKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671180 | |

| Record name | 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-99-0 | |

| Record name | 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204810-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 3-(4-Bromoanilino)ethyl Acrylate

The synthesis begins with the Michael addition of 4-bromoaniline to ethyl propiolate under nitrogen or inert gas protection. In a methanol solvent at 30–50°C, the reaction proceeds over 32–72 hours, yielding 3-(4-bromoanilino)ethyl acrylate with near-quantitative crude yield. This step avoids side reactions such as polymerization of ethyl propiolate due to controlled temperature and inert conditions.

Cyclization to 6-Bromoquinolin-4(1H)-one

The intermediate is dissolved in diphenyl ether and heated to 200–220°C, initiating a cyclization reaction. The high-temperature conditions promote intramolecular cyclization, forming 6-bromoquinolin-4(1H)-one. Cooling the reaction mixture and precipitating with petroleum ether followed by ethyl acetate washing yields the cyclized product in 77–81% yield. Diphenyl ether’s high boiling point and stability under reflux make it ideal for this step.

Chlorination with Phosphorus Trichloride

The final step involves chlorination of 6-bromoquinolin-4(1H)-one using phosphorus trichloride (PCl₃) in toluene under reflux. PCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the replacement of the hydroxyl group with chlorine. After refluxing for 2 hours, the product is isolated via solvent evaporation and ether washing, achieving 89–93% yield. The use of PCl₃ over phosphorus oxychloride (POCl₃) reduces side reactions and improves selectivity.

Table 1: Optimized Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoaniline + Ethyl propiolate | 30–50°C, 32–72 h | ~100 (crude) |

| 2 | Cyclization in diphenyl ether | 200–220°C, 2–10 h | 77–81 |

| 3 | PCl₃ in toluene | Reflux, 2 h | 89–93 |

Comparative Analysis of Chlorination Agents

Phosphorus Trichloride vs. Phosphorus Oxychloride

The patent highlights the superiority of PCl₃ over POCl₃ in the chlorination step. While POCl₃ requires higher temperatures (115°C) and longer reaction times (4 hours), PCl₃ achieves complete conversion in 2 hours at reflux (110°C). Additionally, PCl₃ minimizes the formation of phosphorylated byproducts, simplifying purification. The comparative example using POCl₃ yielded only 32% after five steps, underscoring PCl₃’s efficiency.

Solvent Effects

Toluene is preferred over dichloromethane or o-dichlorobenzene due to its ability to dissolve both the quinoline intermediate and PCl₃. This ensures homogeneous reaction conditions and prevents tar formation, a common issue in polar aprotic solvents.

Mechanistic Insights

Cyclization Mechanism

The cyclization of 3-(4-bromoanilino)ethyl acrylate proceeds via a concerted electrocyclic mechanism, where the enamine intermediate undergoes a six-membered ring transition state to form the quinoline core. Density functional theory (DFT) studies on similar systems suggest that the electron-withdrawing trifluoromethyl group stabilizes the transition state, accelerating cyclization.

Chlorination Pathway

PCl₃ reacts with the hydroxyl group of 6-bromoquinolin-4(1H)-one through a nucleophilic substitution mechanism. The trichlorophosphorus intermediate undergoes elimination, releasing HCl and forming the chloro-substituted quinoline. The absence of water is critical to prevent hydrolysis back to the hydroxyl intermediate.

Scalability and Industrial Relevance

The disclosed three-step method is scalable, with batch sizes up to 100 g demonstrated in the patent. Key advantages include:

-

Cost Efficiency : PCl₃ is cheaper than POCl₃, reducing raw material costs by ~40%.

-

Environmental Impact : The process generates less waste compared to traditional routes, as diphenyl ether and toluene can be recycled.

-

Yield Consistency : Reproducible yields of 70–73% across multiple batches make it suitable for kilogram-scale production.

Alternative Synthetic Routes

Haloalkene Cyclization

A 2021 study reported the synthesis of trifluoromethylated quinolines from CF₃-alkenes via a one-pot enamine formation and cyclization sequence. While this method is efficient for 2-CF₃ quinolines, introducing bromine and chlorine at specific positions remains challenging, limiting its applicability to the target compound.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions could theoretically introduce bromine and chlorine post-cyclization. However, the harsh conditions required for C–H activation in the quinoline ring often lead to dehalogenation or trifluoromethyl group degradation, making this route impractical .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-6-(trifluoromethyl)quinoline has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.

Chemical Biology: The compound is employed in the study of biological pathways and enzyme inhibition.

Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Agriculture: The compound is explored for its potential use in agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with biological targets such as DNA or proteins. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogues:

Key Observations:

- Positional Sensitivity: The 3-bromo substituent in the target compound distinguishes it from 4-bromo analogues (e.g., 4-Bromo-6-chloro-2-CF₃-quinoline). Bromine at position 3 may enhance electrophilic aromatic substitution reactivity compared to position 4 .

- Trifluoromethyl vs.

- Functional Group Reactivity: 6-(Bromomethyl)-4-chloro-2-CF₃-quinoline contains a bromomethyl group, enabling nucleophilic substitutions (e.g., Suzuki couplings), unlike the target compound’s bromoaryl group .

Physicochemical Properties

- The target compound’s higher logP (vs. 4-Chloro-6-CF₃-quinoline) suggests better membrane permeability but lower aqueous solubility .

Biological Activity

3-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The compound's empirical formula is , with a molecular weight of 310.50 g/mol . The presence of halogen atoms (bromine, chlorine, and trifluoromethyl) significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- DNA Interaction : It has the potential to bind to DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : The unique structural features allow it to target bacterial and viral pathogens effectively.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. In vitro studies have demonstrated its effectiveness against several viruses, including:

| Virus Type | IC50 Value |

|---|---|

| Coxsackievirus B3 | 10 µM |

| Varicella-zoster virus | 5 µM |

These results highlight its potential as an antiviral agent, comparable to established drugs like ganciclovir .

Case Studies

- Anticancer Activity : A study investigated the anticancer effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM against breast cancer cells. The mechanism was linked to apoptosis induction via caspase activation.

- Chemical Biology Applications : In chemical biology, the compound has been utilized to study enzyme inhibition pathways. For instance, it was found to inhibit a specific kinase involved in cancer progression, demonstrating its utility in understanding disease mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

A comparative analysis with similar quinoline derivatives reveals the unique advantages of this compound:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Moderate antimicrobial activity | Different substitution pattern |

| 3-Bromo-4-chlorobenzotrifluoride | Limited antiviral activity | Lacks quinoline core |

The specific arrangement of halogen substituents in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug discovery.

Q & A

Q. What are the most effective synthetic routes for 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline?

- Methodological Answer : The compound can be synthesized via cyclocondensation of halogenated aniline derivatives with trifluoroacetyl intermediates. For example, a Pd-catalyzed coupling reaction using cyclopropyl acetylene and 4-chloro-2-trifluoroacetylaniline under reflux conditions yields quinoline derivatives with trifluoromethyl and halogen substituents . Alternatively, Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) enable regioselective formylation or acetylation of quinoline precursors, followed by halogenation . Key steps include purification via column chromatography (hexane/ethyl acetate) and structural validation using FTIR and NMR .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FTIR and Raman Spectroscopy : Identify functional groups (e.g., C-F, C-Cl stretches at 1100–1250 cm⁻¹ and 600–800 cm⁻¹, respectively) and confirm trifluoromethyl positioning .

- X-ray Crystallography : Resolve molecular geometry and substituent orientation. For example, dihedral angles between quinoline and substituent rings (e.g., 88.8° for cyclopropyl groups) are critical for understanding steric effects .

- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.5–8.5 ppm) and distinguish bromo/chloro substituents via coupling patterns .

Q. How can regioselectivity challenges during halogenation of quinoline derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) directing electrophilic substitution to specific positions. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors reaction progress. Conflicting results from NMR and X-ray data require cross-validation with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictory data on biological activity of halogenated quinolines be resolved?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity) or impurities. Implement orthogonal assays (e.g., MTT for cytotoxicity, MIC for antimicrobials) and quantify purity via HPLC (>95%). For instance, 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives showed tumor-selective inhibition, validated through dose-response curves and SAR studies .

Q. What strategies optimize reaction yields in multi-step quinoline syntheses?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ enhances cross-coupling efficiency for bromo/chloro intermediates .

- Solvent Optimization : Use toluene or DMF for polar intermediates to stabilize transition states .

- Temperature Control : Stepwise heating (25°C → 50°C) minimizes side reactions during cyclization .

Yield improvements (from 40% to 65%) are tracked via GC-MS and quantified using internal standards.

Q. How does the trifluoromethyl group influence the electronic structure of quinoline derivatives?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the 4-position, enhancing electrophilic substitution at the 6- and 8-positions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map charge distribution, while cyclic voltammetry measures redox potentials. X-ray data confirm bond elongation (C-CF₃: 1.52 Å vs. C-CH₃: 1.47 Å), impacting reactivity .

Q. What crystallographic software tools are recommended for analyzing halogenated quinoline structures?

- Methodological Answer :

- SHELXL : Refines small-molecule structures against high-resolution data, handling twinning and disorder common in halogenated compounds .

- ORTEP-3 : Visualizes thermal ellipsoids and intermolecular interactions (e.g., halogen bonding between Br and O atoms) .

Validation metrics (R-factor < 5%, CCDC deposition) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.